An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylphosphonic Acid
An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
Trifluoromethylphosphonic acid (TFMPA), a unique organophosphorus compound, stands at the intersection of bioisosterism and the strategic application of fluorine in medicinal chemistry. Its structural resemblance to the phosphate group, coupled with the profound electronic influence of the trifluoromethyl moiety, has positioned it as a valuable building block in the design of enzyme inhibitors, therapeutic agents, and molecular probes. This guide provides a comprehensive exploration of the core physicochemical properties of TFMPA, offering both foundational knowledge and practical insights for researchers in drug discovery and development. We will delve into the acidity, solubility, stability, and spectroscopic characteristics of this compelling molecule, supported by detailed experimental protocols and an understanding of the principles that govern its behavior.
Molecular Structure and Core Properties
Trifluoromethylphosphonic acid (TFMPA) is a phosphonic acid derivative characterized by the substitution of a methyl group with a highly electronegative trifluoromethyl group. This substitution has a profound impact on the molecule's electronic properties and, consequently, its chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | CH₂F₃O₃P | [1][2] |
| Molecular Weight | 149.99 g/mol | [1][2] |
| CAS Number | 374-09-4 | [1][2] |
| Melting Point | 77-82 °C | [1][3] |
| Boiling Point | 210.5 °C at 760 mmHg | [3] |
| Density | 1.85 g/cm³ | [3] |
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the phosphonic acid moiety, a key determinant of its function as a phosphate bioisostere.
Figure 1: 2D representation of the molecular structure of trifluoromethylphosphonic acid.
Acidity and pKa
The acidity of the phosphonic acid group is a critical parameter, as its ionization state at physiological pH dictates its ability to mimic the phosphate anion and engage in electrostatic interactions within biological systems.[4] The powerful inductive effect of the trifluoromethyl group withdraws electron density from the phosphorus atom, thereby stabilizing the conjugate base and significantly increasing the acidity of the P-OH protons compared to non-fluorinated phosphonic acids.
Experimental Protocol: pKa Determination by pH-Metric Titration
This protocol outlines a standard method for determining the pKa values of a weak acid like the second dissociation of TFMPA.
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.
Materials:
-
Trifluoromethylphosphonic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove dissolved CO₂
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh a sample of trifluoromethylphosphonic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the TFMPA solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Initial pH: Record the initial pH of the TFMPA solution.
-
Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint: Continue the titration past the equivalence point(s), which will be indicated by a sharp change in pH.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve. A first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point(s).
-
The pKa is the pH at the half-equivalence point. For a diprotic acid, pKa₁ and pKa₂ can be determined at the one-quarter and three-quarters equivalence points of the second equivalence point, respectively. However, given the strong nature of the first dissociation, only pKa₂ may be reliably determined by this method.
-
Figure 2: Workflow for pKa determination by pH-metric titration.
Solubility Profile
The solubility of trifluoromethylphosphonic acid is a crucial consideration for its handling, formulation, and application in various experimental settings. While specific quantitative solubility data is not widely published, its polar nature, due to the phosphonic acid group capable of hydrogen bonding, suggests good solubility in polar solvents.
General Solubility Characteristics:
-
Water: Expected to be freely soluble due to the polarity of the phosphonic acid group and its ability to form strong hydrogen bonds with water molecules.
-
Polar Organic Solvents: Likely to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]
-
Non-polar Organic Solvents: Expected to have limited solubility in non-polar solvents like hexane and toluene.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a specific solvent by allowing the system to reach saturation, followed by quantification of the dissolved solute.
Materials:
-
Trifluoromethylphosphonic acid
-
Deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
A suitable analytical method for quantification (e.g., HPLC-UV, IC-MS, or titration)
Procedure:
-
Saturation: Add an excess amount of trifluoromethylphosphonic acid to a known volume of deionized water in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge an aliquot of the suspension to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it to a suitable concentration for analysis.
-
Analysis: Determine the concentration of trifluoromethylphosphonic acid in the diluted solution using a validated analytical method.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.
Stability
The stability of trifluoromethylphosphonic acid is a key attribute, particularly in the context of its use as a phosphate mimic in biological systems, where resistance to enzymatic and hydrolytic cleavage is paramount.
Hydrolytic Stability: The carbon-phosphorus (C-P) bond in phosphonates is inherently more resistant to hydrolysis than the phosphate ester (P-O-C) bond. Furthermore, a study on the hydrolytic stability of 2,2,2-trifluoroethylphosphonic acid demonstrated that the trifluoromethyl group remains stable against hydrolysis, even under alkaline conditions.[6][7] This high stability of the C-F bonds in the trifluoromethyl group, coupled with the robust C-P bond, imparts excellent hydrolytic stability to trifluoromethylphosphonic acid.
Experimental Protocol: Assessment of Hydrolytic Stability by ¹⁹F NMR
Principle: ¹⁹F NMR is a highly sensitive technique for monitoring the stability of fluorinated compounds. The appearance of new signals or changes in the intensity of the parent compound's signal over time can indicate degradation. The formation of fluoride ions is a common degradation pathway for some fluorinated compounds under hydrolytic stress.
Materials:
-
Trifluoromethylphosphonic acid
-
Buffer solutions of various pH (e.g., pH 4, 7, and 9)
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
-
A stable internal standard containing fluorine (e.g., trifluoroethanol)
Procedure:
-
Sample Preparation: Prepare solutions of trifluoromethylphosphonic acid at a known concentration in the different pH buffers. Add a known amount of the internal standard to each solution.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of each sample at time zero.
-
Incubation: Store the NMR tubes at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).
-
Time-course Monitoring: Acquire ¹⁹F NMR spectra at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
Data Analysis:
-
Integrate the signal of the trifluoromethyl group of TFMPA and the signal of the internal standard.
-
Monitor the ratio of the TFMPA integral to the internal standard integral over time. A decrease in this ratio indicates degradation.
-
Monitor the appearance of any new signals, particularly a signal corresponding to the fluoride ion, which would indicate C-F bond cleavage.
-
Spectroscopic Properties
The spectroscopic signature of trifluoromethylphosphonic acid provides a wealth of information for its identification and structural elucidation. The presence of NMR-active nuclei such as ¹H, ¹⁹F, and ³¹P makes multinuclear NMR spectroscopy an especially powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the two acidic protons of the phosphonic acid group. The chemical shift of these protons will be highly dependent on the solvent and concentration due to hydrogen bonding.
¹⁹F NMR: The ¹⁹F NMR spectrum will show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to a tetrahedral carbon. This signal will be split into a doublet due to coupling with the phosphorus atom (²JPF).
³¹P NMR: The ³¹P NMR spectrum will exhibit a single signal for the phosphorus atom. This signal will be split into a quartet due to coupling with the three equivalent fluorine atoms of the trifluoromethyl group (²JPF). The chemical shift is typically referenced to an external standard of 85% H₃PO₄.[8]
Expected Coupling Patterns:
-
¹H-³¹P Coupling: The acidic protons will likely show coupling to the phosphorus atom.
-
¹⁹F-³¹P Coupling: A two-bond coupling (²JPF) will be observed, splitting the ¹⁹F signal into a doublet and the ³¹P signal into a quartet.
Infrared (IR) Spectroscopy
The IR spectrum of trifluoromethylphosphonic acid will be characterized by absorptions corresponding to the various functional groups present in the molecule.
Key Expected Absorptions:
-
O-H Stretch: A very broad and strong absorption in the region of 3000-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the phosphonic acid group.
-
P=O Stretch: A strong absorption band is expected in the region of 1300-1200 cm⁻¹.
-
P-O-H Bending: Bands in the fingerprint region will correspond to P-O-H bending vibrations.
-
C-F Stretch: Strong absorption bands characteristic of C-F stretching in the trifluoromethyl group are expected in the region of 1350-1100 cm⁻¹.
-
P-C Stretch: A weaker absorption corresponding to the P-C bond stretch will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Observations:
-
Molecular Ion: Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺ may be observed.
-
Fragmentation: Common fragmentation pathways may involve the loss of water, fluoride, or cleavage of the P-C bond.
Figure 3: Spectroscopic characterization techniques for trifluoromethylphosphonic acid.
Synthesis
The synthesis of trifluoromethylphosphonic acid typically involves the preparation of a phosphonate ester precursor, followed by dealkylation to yield the free phosphonic acid. A common precursor is diethyl trifluoromethylphosphonate.
Experimental Protocol: Synthesis of Trifluoromethylphosphonic Acid from Diethyl Trifluoromethylphosphonate
Principle: The robust ethyl ester groups of diethyl trifluoromethylphosphonate can be cleaved under acidic conditions, typically by refluxing with a strong acid like hydrochloric acid, to yield the free phosphonic acid.
Materials:
-
Diethyl trifluoromethylphosphonate
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine diethyl trifluoromethylphosphonate and an excess of concentrated hydrochloric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by TLC or NMR until the starting material is consumed.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Remove the excess HCl and water under reduced pressure using a rotary evaporator. The crude trifluoromethylphosphonic acid can be further purified by recrystallization from an appropriate solvent system.
Figure 4: General synthetic workflow for trifluoromethylphosphonic acid.
Safety and Handling
Trifluoromethylphosphonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container. It is advisable to use fluoropolymer-lined containers to prevent any potential leaching.[4]
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Conclusion
Trifluoromethylphosphonic acid presents a fascinating profile of a strongly acidic, hydrolytically stable molecule with significant potential in drug discovery and materials science. Its physicochemical properties, largely dictated by the potent electron-withdrawing trifluoromethyl group, make it an effective mimic of the phosphate group. This guide has provided a detailed overview of its core properties and offered practical experimental protocols for their determination. A thorough understanding of these characteristics is essential for any researcher seeking to harness the unique potential of this versatile compound.
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